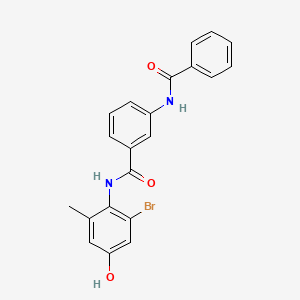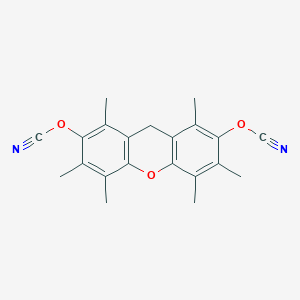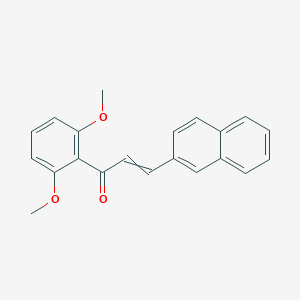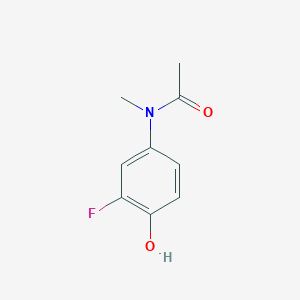![molecular formula C20H32N2O10 B12613341 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid CAS No. 651313-00-7](/img/structure/B12613341.png)
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of tetradecanoyl chloride with malonic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Malonic Acid: A dicarboxylic acid with a simpler structure, used in similar chemical reactions.
Succinic Acid: Another dicarboxylic acid with applications in organic synthesis and industry.
Oxalic Acid: Known for its strong acidic properties and use in various chemical processes.
Uniqueness
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is unique due to its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of chemical reactions and applications compared to simpler dicarboxylic acids.
特性
CAS番号 |
651313-00-7 |
|---|---|
分子式 |
C20H32N2O10 |
分子量 |
460.5 g/mol |
IUPAC名 |
2-[[14-(dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid |
InChI |
InChI=1S/C20H32N2O10/c23-13(21-15(17(25)26)18(27)28)11-9-7-5-3-1-2-4-6-8-10-12-14(24)22-16(19(29)30)20(31)32/h15-16H,1-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChIキー |
ADIZKKPYZRWWBO-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCC(=O)NC(C(=O)O)C(=O)O)CCCCCC(=O)NC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)


![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
